Sulfuryl chloride

Overview

Description

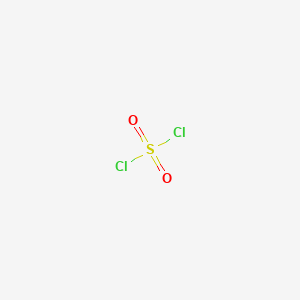

Sulfuryl chloride (SO₂Cl₂) is an inorganic compound widely used as a chlorinating and sulfonating agent in organic synthesis. It is a colorless, corrosive liquid that reacts exothermically with water to yield hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) . Compared to chlorine gas, this compound is less hazardous, cost-effective, and easier to handle, making it a preferred reagent for chlorination reactions in boron clusters and heterocyclic compounds . Its applications span pharmaceuticals, agrochemicals, and energy storage (e.g., lithium batteries) .

Preparation Methods

Direct Synthesis from Sulfur Dioxide and Chlorine

The most established method for sulfuryl chloride production involves the direct reaction of sulfur dioxide (SO₂) and chlorine (Cl₂). This exothermic process requires precise temperature control and catalytic mediation to optimize yield and purity.

Catalytic Mechanisms and Reaction Conditions

The reaction proceeds via the equation:

Activated carbon serves as the primary catalyst, enabling rapid recombination at moderate temperatures (30–40°C). Elevated temperatures (>55°C) necessitate pressurized systems to maintain reactants in the liquid phase, complicating industrial scalability . Patents describe stainless steel reactors equipped with cooling coils and stirrers to manage the exotherm, achieving yields exceeding 90% . Alternative catalysts, such as sodium fluoride-carbon mixtures, enhance reaction rates by reducing induction periods, as demonstrated in a 50-gallon reactor producing 64 lbs/hour of SO₂Cl₂ .

Table 1: Comparative Catalytic Performance in Direct Synthesis

| Catalyst | Temperature Range (°C) | Pressure (psi) | Yield (%) |

|---|---|---|---|

| Activated Carbon | 30–40 | 10–25 | 90–95 |

| Sodium Fluoride-Carbon | 30–40 | 15 | 92 |

| Graphite | 40–50 | 20 | 85 |

Solvent-Free and Continuous Flow Innovations

Recent advancements eliminate solvents, favoring bulk-phase reactions with in-situ HCl and SO₂ removal. Continuous flow systems, as detailed in ACS studies, mitigate thermal runaway risks by decoupling sulfenyl chloride formation (step 1) and subsequent chlorination (step 2) . These systems achieve 88% assay yield (AY) for dichloride products while maintaining temperatures below -20°C during reagent addition .

Chlorosulfonate Decomposition Pathways

Alkali metal chlorosulfonates provide an alternative route to this compound, leveraging thermal decomposition to generate stoichiometric SO₂ and Cl₂.

Sodium Chlorosulfonate Pyrolysis

Heating sodium chlorosulfonate (NaSO₃Cl) at 400°C liberates equimolar SO₂ and Cl₂, which recombine over activated carbon:

Carbon-lined retorts prevent metal contamination, yielding 95% pure SO₂Cl₂ with residual acidity <5.6% . Calcium and magnesium chlorosulfonates exhibit similar efficacy but require higher decomposition temperatures (450–500°C) .

Chlorosulfuric Acid Chlorination

Chlorosulfuric acid (HSO₃Cl) reacts with chlorine in the presence of SbCl₃ or SnCl₄ catalysts:

Yields plateau at 60% with mercury-based catalysts, whereas antimony(III) chloride elevates efficiencies to 90% .

Disulfur Dichloride and Sulfur Dioxide Interaction

Disulfur dichloride (S₂Cl₂) reacts with excess SO₂ at 170°C, producing this compound and elemental sulfur:

This method suits small-scale syntheses but suffers from sulfur byproduct accumulation, necessitating costly filtration steps.

Chemical Reactions Analysis

Sulfuryl chloride undergoes various types of chemical reactions, including hydrolysis, decomposition, and chlorination:

Hydrolysis: this compound reacts with water, releasing hydrogen chloride gas and sulfuric acid[ \text{SO}_2\text{Cl}_2 + 2\text{H}_2\text{O} \rightarrow 2\text{HCl} + \text{H}_2\text{SO}_4 ]

Decomposition: When heated to or above 100°C, this compound decomposes into sulfur dioxide and chlorine[ \text{SO}_2\text{Cl}_2 \rightarrow \text{SO}_2 + \text{Cl}_2 ]

Chlorination: this compound is widely used for chlorination of various compounds, as it dissociates into sulfur dioxide and chlorine during the reaction.

Scientific Research Applications

Chemical Properties and Safety

Chemical Formula: SO₂Cl₂

CAS Number: 7791-25-5

Physical State: Colorless to light yellow liquid

Odor: Extremely pungent

Boiling Point: Approximately 69.3°C (156.74°F)

Corrosivity: Highly corrosive to skin, eyes, and respiratory tract .

Industrial Applications

This compound is primarily used as a chlorinating and sulfonating agent in organic synthesis. Its ability to introduce chlorine and sulfonyl groups into organic compounds makes it valuable in the production of various chemicals.

Organic Synthesis

- Chlorination Reactions: this compound is employed to chlorinate alkanes, alkenes, alkynes, aromatics, and epoxides under free radical conditions. It enhances the selectivity for para-chlorination when used with specific catalysts .

- Synthesis of Fine Chemicals: It serves as an intermediate in the manufacture of chlorophenols, sulfonic acids, and other fine chemicals. For instance, it is used to produce chlorothymol and catecholic flavonoids .

Pharmaceuticals

This compound is integral in synthesizing pharmaceutical active ingredients. It facilitates the formation of various drug compounds through chlorination and sulfonation processes. Approximately 35% of its industrial use is dedicated to pharmaceuticals .

Agricultural Chemicals

About 49% of this compound's applications are in the production of pesticides and biocides. It aids in the synthesis of plant protection agents that are crucial for modern agriculture .

Case Study 1: Chlorination of Aromatic Compounds

A study demonstrated that using this compound for chlorination significantly increased the reaction rate and selectivity towards para-substituted products when combined with metal salt-organic sulfur catalysts. This method improved yields in synthesizing compounds like 4-chloro-o-cresol .

Case Study 2: Use in Lithium Batteries

Research has shown that this compound acts as a functional additive in lithium metal batteries, helping to suppress dendrite formation and enhance battery longevity. This application highlights its role in advanced energy storage technologies .

Environmental Impact and Safety Considerations

This compound hydrolyzes slowly in moist air, producing hydrochloric acid and sulfuric acid, which are highly corrosive . Safety measures are essential when handling this compound due to its potential health hazards, including pulmonary edema upon inhalation exposure . Proper ventilation and protective equipment are recommended during its use.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Chlorination/sulfonation of various organic compounds |

| Pharmaceuticals | Synthesis of active pharmaceutical ingredients |

| Agricultural Chemicals | Production of pesticides and biocides |

| Energy Storage | Functional additive in lithium batteries |

| Dyes Industry | Used as a reagent in dye manufacturing |

Mechanism of Action

Sulfuryl chloride acts as a source of chlorine in various reactions. It dissociates into sulfur dioxide and chlorine, which then participate in the chlorination of organic compounds. The molecular targets and pathways involved depend on the specific reaction and the compounds being chlorinated .

Comparison with Similar Compounds

Chemical Properties and Hydrolysis Behavior

Key Observations :

- Hydrolysis Stability : Sulfuryl and thionyl chlorides hydrolyze rapidly, releasing toxic gases (HCl, SO₂), whereas methanesulfonyl chloride (MSC) hydrolyzes slowly, making its toxicity primarily due to the parent compound .

- Chlorination Efficiency : this compound is superior in large-scale chlorination due to its controlled reactivity, while thionyl chloride excels in converting carboxylic acids to acid chlorides .

This compound vs. Thionyl Chloride

- Chlorination : this compound selectively chlorinates alkenes and aromatics without over-chlorination, whereas thionyl chloride is prone to generating sulfonic acid byproducts in certain conditions .

- Sulfenyl Halide Synthesis: this compound reacts with disulfides (e.g., di(8-quinolinyl) disulfide) to generate sulfenyl chlorides, critical for synthesizing heterocyclic compounds .

This compound vs. N-Chlorosuccinimide (NCS)

- Selectivity : In reactions with sulfides, this compound cleaves C–S bonds (e.g., converting benzyl-t-butyl sulfide to t-butyl chloride and disulfides), while NCS produces α-chloro sulfides without cleavage .

- Byproduct Suppression : NCS minimizes bromide contamination in sulfonyl chloride synthesis, unlike this compound, which oxidizes bromide ions .

Lithium Batteries :

- This compound (Li/SO₂Cl₂) : Produces LiCl and SO₂, avoiding hazardous elemental sulfur formed in thionyl chloride (Li/SOCl₂) cells. This enhances safety but faces challenges in lithium corrosion .

Notes and Recommendations

Reaction Optimization : Use NCS over this compound to avoid bromide interference in sulfonyl chloride synthesis .

Safety Protocols : Prioritize this compound in large-scale chlorination due to controlled reactivity, but ensure rigorous moisture exclusion .

Battery Technology: Li/SO₂Cl₂ systems offer safety advantages over Li/SOCl₂ but require corrosion-resistant materials .

Biological Activity

Sulfuryl chloride (SO₂Cl₂) is a chemical compound with significant biological activity, particularly in its interactions with biological systems and its potential applications in various fields, including medicine and agriculture. This article explores the biological activity of this compound, focusing on its toxicity, antimicrobial properties, and potential therapeutic applications.

This compound is a colorless liquid at room temperature, known for its strong reactivity, especially with water, leading to the formation of hydrochloric acid and sulfuric acid. This hydrolysis reaction contributes to its corrosive properties and biological effects. The compound is classified as a potent irritant to the respiratory tract, skin, and eyes due to these hydrolysis products .

Acute Toxicity

This compound exhibits high acute toxicity when inhaled. Studies have shown that the 4-hour lethal concentration (LC50) for male Sprague-Dawley rats is approximately 878 mg/m³. Symptoms of exposure include nasal discharge and eye irritation, with delayed pulmonary edema reported in humans following inhalation .

Genotoxicity

Research indicates that this compound does not exhibit mutagenic activity in standard Ames tests with Salmonella typhimurium, although slight mutagenicity was noted in one tester strain without metabolic activation. However, this result was not reproducible in further tests . The hydrolysis products may induce genotoxic effects due to changes in pH at the site of contact.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound and its derivatives. This compound has been tested against various bacterial strains, demonstrating notable efficacy:

- Gram-positive bacteria : Strong antimicrobial activity was observed against Staphylococcus aureus, with minimal inhibitory concentration (MIC) values indicating effective growth inhibition.

- Gram-negative bacteria : The compound showed weaker activity against Escherichia coli, which can be attributed to the protective outer membrane characteristic of Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 3.9 | 15.6 |

| This compound | Escherichia coli | 250 | 500 |

| 26-Thiodiosgenin | Staphylococcus aureus | 1.95 | 3.9 |

| 26-Thiodiosgenin | Escherichia coli | 62.5 | 125 |

This table illustrates the comparative effectiveness of this compound and its derivatives against specific bacterial strains, highlighting its potential as an antimicrobial agent.

Agricultural Uses

This compound has been investigated for use as a fumigant in agriculture due to its ability to eradicate pests and pathogens in stored products. Its effectiveness against various fungi and bacteria makes it a candidate for controlling spoilage organisms in food storage environments.

Therapeutic Potential

The compound's reactivity has led researchers to explore this compound derivatives for potential therapeutic applications. Some studies suggest that modifications to the this compound structure can enhance its biological activity while reducing toxicity.

Q & A

Q. Basic: What safety protocols are essential when handling sulfuryl chloride in laboratory settings?

Answer:

- PPE Requirements : Use impermeable gloves (e.g., Barrier® for inorganic halides) and protective clothing (e.g., Tychem® BR) to prevent skin contact. Eye protection and face shields are mandatory due to its corrosive nature .

- Ventilation : Employ local exhaust ventilation to minimize inhalation exposure, as this compound releases toxic HCl and H₂SO₄ upon hydrolysis .

- Storage : Store in sealed, dry containers away from water, oxidizing agents, and incompatible materials (e.g., alcohols, amines) .

Q. Advanced: How to design exposure controls for this compound in dynamic reaction systems?

- Real-Time Monitoring : Use gas detectors to track HCl emissions during reactions. Calibrate sensors to OSHA Permissible Exposure Limits (PEL: 5 ppm for HCl) .

- Contingency Planning : Pre-test spill containment materials (e.g., vermiculite, dry sand) to avoid exothermic reactions with water during accidental releases .

Q. Basic: How does this compound decompose, and what factors influence its stability?

Answer:

-

Primary Reaction : SO₂Cl₂ hydrolyzes to HCl and H₂SO₄ in water. In anhydrous conditions, thermal decomposition follows:

This reaction is temperature-dependent, with a boiling point of 69°C .

-

Stabilizers : Use inhibitors like urea derivatives to slow decomposition in long-term storage .

Q. Advanced: How to determine the reaction order and rate constant for this compound decomposition?

-

Experimental Design : Conduct isothermal experiments at 320°C, monitoring [SO₂Cl₂] over time via gas chromatography. Use integrated rate laws to calculate the first-order rate constant (k). For example:

Data from kinetic studies (e.g., initial rate = 1.6 × 10⁻⁶ M/s at 320°C) can validate the model .

Q. Basic: What methods are used to assess the purity of this compound?

Answer:

- Titration : Quantify active chlorine content via iodometric titration .

- GC-MS : Detect impurities (e.g., SO₂, Cl₂) using gas chromatography coupled with mass spectrometry .

Q. Advanced: How to resolve discrepancies in purity analysis results?

- Cross-Validation : Compare data from multiple techniques (e.g., NMR for structural confirmation, Karl Fischer titration for water content). For instance, inconsistent GC-MS and titration results may indicate hydrolysis during sampling .

Q. Basic: What are the key considerations for synthesizing derivatives using this compound?

Answer:

- Solvent Selection : Avoid protic solvents (e.g., water, alcohols). Use inert solvents like toluene or dichloromethane .

- Stoichiometry : Optimize molar ratios to minimize side reactions (e.g., over-chlorination) .

Q. Advanced: How to optimize reaction conditions using Design of Experiments (DoE)?

- Parameter Screening : Vary temperature, catalyst loading, and reactant concentration in a factorial design. For example, a 2³ factorial experiment can identify interactions between temperature (40–80°C) and SO₂Cl₂ concentration (0.1–0.5 M) .

Q. Basic: What analytical techniques monitor this compound in reaction mixtures?

Answer:

- FTIR : Track characteristic peaks (e.g., S=O stretch at 1360–1370 cm⁻¹) .

- Potentiometry : Measure chloride ion release to infer reaction progress .

Q. Advanced: How to address conflicting reactivity data in published studies?

- Mechanistic Reassessment : Replicate experiments under controlled humidity and temperature. For example, discrepancies in chlorination efficiency may arise from trace water accelerating hydrolysis .

Q. Basic: What are the toxicity profiles and emergency response measures for this compound exposure?

Answer:

- Acute Toxicity : Causes severe respiratory irritation (LC₅₀ in rats: 500 ppm/4h). Immediate decontamination with water is critical for skin/eye contact .

- Spill Management : Absorb spills with dry sand; never use water to avoid exothermic reactions .

Q. Advanced: How to design in vivo models for chronic exposure studies?

Properties

IUPAC Name |

sulfuryl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl2O2S/c1-5(2,3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBRCQOCSYXUOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=S(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SO2Cl2, Cl2O2S | |

| Record name | SULFURYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULPHURYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0198 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sulfuryl chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sulfuryl_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6029707 | |

| Record name | Sulfuryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfuryl chloride appears as a colorless fuming liquid with a pungent odor. Very toxic by inhalation. Corrosive to metals and tissue., Liquid, Colorless to yellow liquid with a pungent odor; [ICSC], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. TURNS YELLOW ON EXPOSURE TO AIR OR LIGHT. | |

| Record name | SULFURYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuryl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuryl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1446 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SULPHURYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0198 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

156.4 °F at 760 mmHg (USCG, 1999), 69.3 °C, 69.1 °C | |

| Record name | SULFURYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFURYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/827 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULPHURYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0198 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible with benzene, toluene, ether, glacial acetic acid, and other org solvents, Solubility in water: reaction | |

| Record name | SULFURYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/827 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULPHURYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0198 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.67 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.6674 at 20 °C/4 °C, Relative density (water = 1): 1.67 | |

| Record name | SULFURYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFURYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/827 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULPHURYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0198 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.6 (Air = 1), Relative vapor density (air = 1): 4.65 | |

| Record name | SULFURYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/827 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULPHURYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0198 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

140.0 [mmHg], Vapor pressure = 100 mm Hg at 17.8 °C, Vapor pressures. [Table#2248], Vapor pressure, kPa at 20 °C: 14.8 | |

| Record name | Sulfuryl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1446 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SULFURYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/827 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULPHURYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0198 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless, mobile liquid | |

CAS No. |

7791-25-5 | |

| Record name | SULFURYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuryl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7791-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuryl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007791255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuryl chloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/sulfuryl-chloride-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Sulfuryl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphuryl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFURYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD26K0R3J1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFURYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/827 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULPHURYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0198 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-54.1 °C | |

| Record name | SULFURYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/827 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULPHURYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0198 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.